molecular formula C7H5N3O6 B101517 2,3,6-Trinitrotoluene CAS No. 18292-97-2

2,3,6-Trinitrotoluene

Cat. No. B101517
CAS RN: 18292-97-2
M. Wt: 227.13 g/mol
InChI Key: LFCALAUEQXYQIV-UHFFFAOYSA-N
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Description

2,4,6-Trinitrotoluene, commonly known as TNT, is a chemical compound that has been extensively studied due to its applications and environmental impact. It is well-known for its use as an explosive material in military and industrial applications. The research on TNT has covered various aspects, including its conversion into other compounds, its molecular structure, and its chemical reactivity .

Synthesis Analysis

The synthesis of TNT and its derivatives has been a subject of interest due to the potential applications of these compounds in creating aromatic polymers. Studies have shown that TNT can be converted into condensation monomers such as nitro compounds and diamines, which are then used to synthesize oligomeric polyethers and polyamides with improved characteristics compared to unsubstituted polymers .

Molecular Structure Analysis

The molecular structure of TNT has been examined through crystallography and molecular orbital calculations. It has been found that TNT can crystallize in monoclinic and orthorhombic polymorphic forms, with distinct molecular packing configurations. The molecular structures differ in the degree of twisting of the nitro groups out of the plane of the benzene ring, which affects the stability and morphology of the crystals . Additionally, computational studies have provided insights into the dihedral angles of the nitro groups and the rotational barriers of the methyl group, which differ from those in toluene .

Chemical Reactions Analysis

TNT undergoes various chemical reactions, including partial reduction and regioselective replacement of nitro groups. Partial electroreduction of TNT yields hydroxylamine-dinitrotoluene isomers, and similar regioselectivity is observed in the reduction by Ti3+ and V2+ ions, leading to dinitrotoluidines . Moreover, the reaction of TNT with alkanethiols selectively replaces the ortho-nitro group to form alkylthio-substituted nitrotoluenes, which can be further oxidized to sulfoxides and sulfones .

Physical and Chemical Properties Analysis

The physical and chemical properties of TNT and its derivatives are influenced by their molecular structures. For instance, the presence of a nonplanar CF3 substituent in a derivative of TNT causes a significant twisting of the nitro groups, affecting the compound's density and hydrogen bonding characteristics . The molecular orbital calculations have also provided data on hydrogen bonding, dipole moments, and total atomic charges, which are essential for understanding the reactivity and stability of TNT .

Scientific Research Applications

  • Environmental Remediation : TNT, a major contaminant in munitions production and storage facilities, undergoes reductive transformation to aromatic (poly)amines in sediment−water systems. This process is studied for its implications in environmental remediation (Elovitz & Weber, 1999).

  • Biodegradation and Biotransformation : Understanding the biological metabolism of TNT by microorganisms and plants is critical for managing these pollutants. Recent research has focused on identifying enzymes capable of degrading TNT and has made progress in phytoremediation using transgenic plants (Rylott, Lorenz, & Bruce, 2011).

  • Microbial Degradation : The biotransformation and microbial degradation of TNT are complex processes that involve the formation of various products, including azo, azoxy, acetyl, and phenolic derivatives. Despite extensive research, achieving biomineralization-based technologies for TNT degradation remains a challenge (Hawari et al., 2000).

  • Transformation in Wastewater Treatment : Studies on the anaerobic transformation of TNT in wastewater treatment have shown the formation of triaminotoluene (TAT) and its potential for further degradation under anaerobic conditions (Hwang, Chow, & Adrian, 2000).

  • Synthesis of Polymers : TNT has been explored as a precursor for the synthesis of aromatic polymers, including polyamides and polyimides. This application is part of a broader effort to convert TNT into useful industrial materials (Rusanov et al., 2003).

  • Electrochemical Studies : Electrochemical reduction pathways of TNT have been studied, providing insights into the reduction of nitro groups and their potential application in sensing technologies (Chua, Pumera, & Rulíšek, 2012).

  • Phytoremediation : The use of vetiver grass for the extraction of TNT from contaminated soil has been investigated as a cost-effective and environmentally friendly remediation method (Makris et al., 2007).

  • Enzymatic Reduction Studies : The relationship between the reduction rates of TNT and its electrochemical properties has been examined, revealing important insights for environmental remediation strategies (R. G. R. and & Smets, 2000).

  • Supercritical Water Oxidation : The degradation of TNT in supercritical water oxidation has been studied, highlighting the effectiveness of this method in treating TNT-contaminated wastewater (Chang & Liu, 2007).

Safety And Hazards

2,3,6-Trinitrotoluene is toxic if swallowed, in contact with skin, and if inhaled . It causes serious eye irritation .

Future Directions

The degradation of 2,3,6-Trinitrotoluene is of interest in environmental remediation, demilitarization, and national security . Electrochemical TNT reduction to 2,4,6-triaminotoluene is potentially energy efficient and operable at ambient conditions .

properties

IUPAC Name

2-methyl-1,3,4-trinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O6/c1-4-5(8(11)12)2-3-6(9(13)14)7(4)10(15)16/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFCALAUEQXYQIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6075140
Record name Benzene, 1-methyl-2,3,6-trinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6075140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,6-Trinitrotoluene

CAS RN

18292-97-2
Record name 2,3,6-Trinitrotoluene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18292-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,6-Trinitrotoluene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018292972
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-methyl-2,3,6-trinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6075140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,6-TRINITROTOLUENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VB65AU8340
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
126
Citations
OL Brady, A Taylor - Journal of the Chemical Society, Transactions, 1920 - pubs.rsc.org
… This has not yetl been published and, as the usual means of reduction give poor yields, an alternative method has been devised for the1 preparatioa of 2 : 3 : 6-trinitrotoluene from 2 : 6-…
Number of citations: 8 pubs.rsc.org
RJ Spanggord, BW Gibson, RG Keck… - Environmental …, 1982 - ACS Publications
Wastewaters resulting from the production and puri-fication of TNT were characterized. Over 30 nitroaromatic compounds were identified and quantified over a 1-yr sampling period. …
Number of citations: 84 pubs.acs.org
RW Millar, AW Arber, RM Endsor, J Hamid… - Journal of Energetic …, 2011 - Taylor & Francis
The US Department of Defense requires an environmentally benign synthesis route to manufacture military grade trinitrotoluene (TNT), which eliminates the production of red water …
Number of citations: 27 www.tandfonline.com
PC Chen, W Lo - Journal of Molecular Structure: THEOCHEM, 1997 - Elsevier
The molecular structures of five positional isomers and three thermal decomposition products of 2,4,6-trinitrotoluene (TNT) were calculated by an ab initio HF/6-31G ∗ method. During …
Number of citations: 21 www.sciencedirect.com
G Edwards - Transactions of the Faraday Society, 1950 - pubs.rsc.org
Estimations of the vapour pressure of z: 4: 6-trinitrotoluene have been made in the range 50-143'C by the Knudsen method. The results are in close agreement with those of Robertson …
Number of citations: 79 pubs.rsc.org
RB Drew - Journal of the Chemical Society, Transactions, 1920 - pubs.rsc.org
… The approximate amount of 2 : 3 : 6-trinitrotoluene present in the mixtures obtained by the … and 2 : 3 : 4-trinitrobluenes with 2 : 3 : 6-trinitrotoluene, and determining their freezing points. It …
Number of citations: 3 pubs.rsc.org
RJ Spanggord, BE Suta - Environmental Science & Technology, 1982 - ACS Publications
Cluster analysis is used to characterize the distribution of ether-extractable wastes-stream components resulting from the production and purification of TNT. This me-thod is compared …
Number of citations: 15 pubs.acs.org
OL Brady - Journal of the Chemical Society, Transactions, 1922 - pubs.rsc.org
… of the presence of 2 : 3 : 6-trinitrotoluene in the nitration … maintains that since 2 : 3 : 6-trinitrotoluene also contains, … (mp 112"), and not the 2 : 3 : 6-trinitrotoluene (mp lll'), although …
Number of citations: 0 pubs.rsc.org
RJ Spanggord, KE Mortelmans… - Environmental …, 1982 - Wiley Online Library
The mutagenicity of 36 polynitroaromatic compounds was investigated with five strains of Salmonella typhimurium. Isomeric trinitrotoluenes (TNT), with the exception of 2,4,6‐TNT and 2,…
Number of citations: 123 onlinelibrary.wiley.com
OL Brady, WH Gibson - Journal of the Chemical Society, Transactions, 1921 - pubs.rsc.org
… of 2 :3 : 6-trinitrotoluene is also produced. Hepp separated the 2 : 3 : 4- aud 3 : 4 : 6-compounds by crystallisation from carbon disulphide. A more convenient method of preparation and …
Number of citations: 2 pubs.rsc.org

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